molecular formula C9H8ClN3 B1482490 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091591-21-6

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482490
CAS No.: 2091591-21-6
M. Wt: 193.63 g/mol
InChI Key: DSCUCKYRVPIUBM-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine ( 2091591-21-6) is a nitrogen-donor ligand precursor with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This compound features a pyrazole ring core substituted at the 3-position with a chloromethyl group (-CH2Cl) and at the 4-position with a pyridyl ring . The presence of multiple nitrogen atoms in its structure classifies it within the family of pyrazolyl-pyridine derivatives, which are recognized as versatile tridentate ligands in coordination chemistry . The reactive chloromethyl group serves as a critical functional handle, allowing for further synthetic modifications to create more complex ligand architectures, such as those used in the development of iron(II) and cobalt(II) catalysts for applications like olefin polymerization . The broader class of 1H-pyrazolo[3,4-b]pyridines, which share a fused structural motif, is of significant interest in medicinal chemistry due to their resemblance to purine bases . These scaffolds are frequently investigated as kinase inhibitors and have been incorporated into approved drugs for various therapeutic areas . As such, this compound serves as a valuable synthetic intermediate for researchers developing novel catalysts in material science and exploring new bioactive molecules in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCUCKYRVPIUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole and pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The molecular structure of this compound features a chloromethyl group attached to a pyrazole ring, which is further connected to a pyridine moiety. The synthesis typically involves multi-step reactions that can include halogenation and nucleophilic substitutions, resulting in various derivatives with potential biological activities.

Antimicrobial Properties

Compounds containing pyrazole and pyridine rings have been reported to exhibit significant antimicrobial activities. For instance, studies indicate that derivatives of pyrazol-4-yl-pyridine show effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases. Specific mechanisms include the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Neuropharmacological Activity

Recent studies have explored the role of pyrazole derivatives in neuropharmacology, particularly their interaction with various neurotransmitter systems. The M4 muscarinic acetylcholine receptor has been identified as a target for some pyrazole-based compounds, where they act as positive allosteric modulators (PAMs). This interaction can enhance cognitive functions and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), particularly M4 receptors, leading to altered signal transduction pathways that affect neuronal excitability and neurotransmitter release.
  • Enzyme Inhibition : Studies suggest that pyrazole derivatives can inhibit key enzymes involved in inflammatory processes and microbial resistance mechanisms, contributing to their therapeutic effects .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Neuroprotection : In rodent models, compounds similar to this compound have shown significant neuroprotective effects against excitotoxicity induced by glutamate. These findings suggest potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : A series of experiments indicated that certain pyrazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria
Anti-inflammatoryInhibition of cytokines
NeuropharmacologicalModulation of M4 receptors

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole derivatives, including 2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, analogs of pyrazole have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Organic Synthesis

Building Block for Complex Molecules
The chloromethyl group in this compound allows it to act as an alkylating agent in organic synthesis. This property facilitates the formation of new carbon-carbon bonds, making it a valuable intermediate in the synthesis of more complex organic molecules.

Synthesis of Biologically Active Compounds
This compound can serve as a precursor for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity enables modifications that can lead to compounds with enhanced biological activity or specificity .

Biological Research

Mechanistic Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Studies typically focus on its binding affinity to target proteins and its effects on cellular pathways. Such investigations are essential for assessing the efficacy and safety profiles of this compound in therapeutic applications .

Potential as a PET Ligand
Recent research has explored the potential of pyrazole derivatives as positron emission tomography (PET) ligands for imaging studies. These compounds may provide insights into neurological conditions by allowing non-invasive visualization of specific receptors in the brain, which could be pivotal in diagnosing and monitoring diseases like schizophrenia .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, their physicochemical properties, and functional roles in research. Key differences in substituents, molecular weights, and applications are highlighted.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications Reference
2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine C13H16ClN3 249.74 Chloromethyl (-CH2Cl) Not reported Synthetic intermediate
5-(Chloromethyl)-2-phenylpyrimidine C11H10ClN3 219.67 Chloromethyl, phenyl 96.5–98 High purity (97%), chemical synthesis
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine C13H10ClF3N 299.68 Chloromethyl, trifluoromethyl (-CF3) 77–78 Fluorinated intermediate
[2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] C14H15N3 225.29 Dimethylpyrrole Not reported Cytotoxic activity in leukemia
2-{4-[5-(5-Substituted arylpyrimidin-2-yl)-1H-pyrazol-3-yl]phenyl}thiazolo[4,5-b]pyridine Varies ~400–500 Thiazolo, arylpyrimidinyl Not reported Anticancer activity (MTT assay)

Key Observations:

  • Substituent Effects : The chloromethyl group in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl, arylpyrimidinyl) in analogs. Smaller substituents like -CH2Cl may enhance solubility and reactivity in cross-coupling reactions, whereas larger groups (e.g., -CF3) improve metabolic stability in drug candidates .
  • Molecular Weight : The target compound has a lower molecular weight (~250 g/mol) compared to thiazolo-pyridine derivatives (~400–500 g/mol), which may influence pharmacokinetic properties like absorption and distribution .
  • Melting Points : Chloromethyl-containing analogs exhibit moderate melting points (77–98°C), likely due to weaker intermolecular forces compared to hydrogen-bond-rich structures .

Industrial and Commercial Relevance

  • Availability : Chloromethyl-substituted pyridines and pyrimidines are commercially available (e.g., Kanto Reagents catalog ), with prices reflecting purity and complexity (e.g., 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine costs ¥70,200/1g). The target compound’s discontinued commercial status highlights the need for custom synthesis in research.

Preparation Methods

Key Steps:

  • Step 1: Reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of a base (e.g., NaH) to form pyridinyl keto esters.
  • Step 2: Azo-coupling with arenediazonium tosylates under non-aqueous conditions to yield azo-compounds.
  • Step 3: One-pot deacylation and cyclization using nucleophilic bases (e.g., pyrrolidine), leading to the pyrazolo[4,3-b]pyridine scaffold.

This approach is notable for operational simplicity, high yields, and the ability to introduce various substituents on the aryl ring, which can be exploited for further modifications such as chloromethylation.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 4-position of the pyrazole ring is typically introduced through halogenation of a corresponding hydroxymethyl precursor or via direct chloromethylation reactions.

Halogenation of Hydroxymethyl Precursors

A related preparation method for chloromethyl pyridine derivatives involves the conversion of hydroxymethyl groups to chloromethyl groups using reagents such as triphosgene in an organic solvent like toluene under controlled temperature conditions.

Typical Procedure:

Step Description
1 Dissolve 2-hydroxymethyl-substituted pyridine derivative in toluene.
2 Add a toluene solution of triphosgene dropwise at 0–10°C to convert hydroxymethyl to chloromethyl.
3 After reaction completion, add methanol dropwise to quench residual reagents.
4 Remove acidic gases under reduced pressure.
5 Isolate product by centrifugation and drying to obtain chloromethyl pyridine hydrochloride.

This method is characterized by simplicity, high yield, and high purity, with minimal generation of waste.

Direct Chloromethylation

Direct chloromethylation of pyrazole rings can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. However, these methods often require careful control to avoid over-chlorination or polymerization.

Proposed Synthetic Route for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Integrating the above methodologies, a plausible synthetic route is:

Step Reaction Key Conditions Notes
1 Synthesis of 2-(4-hydroxymethyl-1H-pyrazol-3-yl)pyridine Via annulation of pyrazole ring on 2-chloropyridine derivatives using Japp–Klingemann reaction and cyclization Based on modified SNAr and azo-coupling protocols
2 Conversion of hydroxymethyl to chloromethyl group Treatment with triphosgene in toluene at 0–10°C, followed by methanol quenching High yield, minimal waste, high purity

This route benefits from the robust pyrazole ring formation method and a reliable chloromethylation step.

Detailed Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole ring annulation (Japp–Klingemann) 2-chloro-3-nitropyridine, ethyl acetoacetate, arenediazonium tosylate, pyrrolidine THF or DMF Room temp to 40°C 3–6 hours 60–85 One-pot, high selectivity
Hydroxymethyl to chloromethyl conversion Triphosgene Toluene 0–10°C 1–2 hours >85 Controlled addition, minimal by-products

Mechanistic Insights

  • The pyrazole ring formation involves nucleophilic attack of hydrazone intermediates on electron-deficient pyridine rings, facilitated by azo-coupling and base-induced cyclization.
  • The chloromethylation via triphosgene proceeds through formation of an intermediate chloroformate, which then converts the hydroxymethyl group to chloromethyl, releasing acidic gases that are removed under vacuum.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
SNAr + Japp–Klingemann annulation 2-chloro-3-nitropyridines Ethyl acetoacetate, arenediazonium tosylates, pyrrolidine Efficient pyrazole ring formation, operational simplicity, good yields Requires careful control of reaction conditions
Hydroxymethyl halogenation 2-(4-hydroxymethyl-1H-pyrazol-3-yl)pyridine Triphosgene, toluene High purity chloromethyl product, minimal waste Use of toxic triphosgene requires safety measures
Direct chloromethylation Pyrazolylpyridine Chloromethyl methyl ether, HCl Direct functionalization Risk of side reactions, less selective

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, and how can catalyst selection impact reaction efficiency?

  • Methodological Answer : The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and functionalized pyrazole precursors. For example, iodopyrazole intermediates (e.g., 3-iodo-1H-pyrazole) can react with chloromethyl-substituted pyridines under transition metal catalysis. Catalyst selection significantly impacts yield and regioselectivity: Fe₂O₃@SiO₂/In₂O₃ nanocomposites have been shown to enhance reaction efficiency in analogous pyrazole-pyridine syntheses by reducing side reactions and improving substrate activation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Essential for resolving crystal structures, particularly to confirm the orientation of the chloromethyl group and pyrazole-pyridine plane. For example, Mn(II) complexes with similar ligands exhibit octahedral geometry with ligand dihedral angles (~82°) and π-π stacking interactions .
  • NMR/IR spectroscopy : 1^1H/13^13C NMR identifies proton environments (e.g., pyrazole NH and pyridine CH signals), while IR confirms functional groups (C-Cl stretch at ~600–800 cm⁻¹).
  • SHELX refinement : Critical for resolving crystallographic ambiguities, such as hydrogen bonding or disorder in the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the coordination chemistry of this compound in transition metal complexes?

  • Methodological Answer : The chloromethyl group introduces steric and electronic effects. In Zn(II) complexes, the ligand adopts a κN binding mode via pyridine and pyrazole N atoms, forming tetrahedral geometries. The chloromethyl group may sterically hinder axial coordination but can participate in weak intermolecular interactions (e.g., C–H⋯Cl), stabilizing supramolecular networks . For Mn(II) complexes, the ligand’s flexibility allows adaptation to octahedral coordination, with the chloromethyl group influencing ligand bite angles and hydrogen-bonding patterns .

Q. What strategies are effective for functionalizing the chloromethyl group in this compound to create derivatives with tailored properties?

  • Methodological Answer :

  • Nucleophilic substitution : The chloromethyl group can react with nucleophiles (e.g., amines, thiols) to form secondary derivatives. For instance, TRC compounds (e.g., 4-methyl-3-(1-(piperidin-4-yl)-1H-pyrazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyridine) demonstrate substitution with heterocyclic amines .
  • Cross-coupling : Suzuki-Miyaura coupling of the chloromethyl group with boronic acids can introduce aryl/heteroaryl substituents, enabling applications in catalysis or bioactivity studies .

Q. How should researchers address discrepancies in crystallographic data when determining the structure of metal complexes involving this ligand?

  • Methodological Answer :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for low-symmetry systems .
  • Hydrogen bonding validation : Compare observed N–H⋯O/Cl interactions with geometric thresholds (e.g., bond distances < 3.0 Å, angles > 120°) to confirm plausibility .
  • High-resolution data : Collect data at synchrotron sources (< 0.8 Å resolution) to resolve disorder in the chloromethyl group or ligand conformers .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

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